molecular formula C32H20N2 B14009223 N1,N4-di(9H-fluoren-9-ylidene)-1,4-benzenediamine CAS No. 41614-43-1

N1,N4-di(9H-fluoren-9-ylidene)-1,4-benzenediamine

Cat. No.: B14009223
CAS No.: 41614-43-1
M. Wt: 432.5 g/mol
InChI Key: GCKQVENQMOTMOW-UHFFFAOYSA-N
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Description

N1,N4-di(9H-fluoren-9-ylidene)-1,4-benzenediamine is an organic compound with the molecular formula C32H20N2 and a molecular weight of 432.51500 g/mol . It is a Schiff base derivative synthesized via a p-toluenesulfonic acid-assisted reaction between 9-fluorenone and p-phenylenediamine, with its molecular structure confirmed by single-crystal X-ray diffraction . This compound features an extensive conjugated system, which is of significant interest in the development of organic electronic materials. Molecules with such conjugated, planar structures often serve as building blocks for organic small-molecule semiconductors, which are utilized in devices like organic field-effect transistors (OFETs) . The rigid, extended π-system of this diimine compound makes it a valuable candidate for researchers exploring charge transport in organic semiconductors and the development of novel electronic components. This product is intended for research and further chemical synthesis applications. It is provided For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

41614-43-1

Molecular Formula

C32H20N2

Molecular Weight

432.5 g/mol

IUPAC Name

N-[4-(fluoren-9-ylideneamino)phenyl]fluoren-9-imine

InChI

InChI=1S/C32H20N2/c1-5-13-27-23(9-1)24-10-2-6-14-28(24)31(27)33-21-17-19-22(20-18-21)34-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-20H

InChI Key

GCKQVENQMOTMOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NC4=CC=C(C=C4)N=C5C6=CC=CC=C6C7=CC=CC=C75

Origin of Product

United States

Preparation Methods

General Synthetic Route

The primary preparation method for this compound involves a Schiff base condensation reaction between 9-fluorenone and 1,4-benzenediamine (para-phenylenediamine). This reaction proceeds via the formation of an imine intermediate followed by dehydration to yield the final di-imine product.

Typical procedure:

  • Dissolve 1 mmol of 9-fluorenone in ethanol.
  • Add 1 mmol of 1,4-benzenediamine dissolved in ethanol to the solution.
  • Optionally, a catalytic amount of p-toluenesulfonic acid can be added to facilitate the condensation.
  • The reaction mixture is stirred under reflux conditions for several hours (typically 4 hours).
  • Upon completion, the product precipitates out and can be filtered, washed with ethanol, and dried at room temperature.

This method yields this compound as a solid with high purity.

Reaction Conditions and Catalysts

  • Solvent: Ethanol is commonly used due to its ability to dissolve both reactants and facilitate the condensation.
  • Catalyst: p-Toluenesulfonic acid is often employed to catalyze the Schiff base formation, accelerating the dehydration step.
  • Temperature: Reflux temperature of ethanol (~78 °C) is standard.
  • Time: Reaction times range from 3 to 6 hours depending on scale and catalyst presence.

Purification and Crystallization

  • The crude product is typically purified by filtration and washing with cold ethanol.
  • Recrystallization from methanol or ethanol can be used to obtain single crystals suitable for structural analysis.
  • Slow evaporation of solvent over several days yields yellow needle-shaped crystals, confirming purity and structure.

Analytical Data and Characterization

Physical and Chemical Properties

Property Value
Molecular Formula C32H20N2
Molecular Weight 432.515 g/mol
Density 1.21 g/cm³
Boiling Point 629.8 °C at 760 mmHg
Flash Point 328.4 °C
LogP (Partition Coefficient) 7.9856
Index of Refraction 1.701

These data indicate a highly aromatic, thermally stable compound with significant hydrophobic character.

Spectroscopic Characterization

  • NMR: ^1H and ^13C NMR spectra confirm the formation of the imine linkage and the presence of fluorenylidene moieties.
  • Mass Spectrometry: Confirms molecular ion peak consistent with the molecular weight of 432.515.
  • X-ray Crystallography: Single crystal X-ray diffraction studies reveal the planar structure of the molecule with characteristic bond lengths indicative of partial double-bond character in the imine linkages.

Research Outcomes and Reaction Optimization

Yield and Purity

  • The Schiff base condensation typically affords yields above 80% under optimized reflux conditions.
  • Use of acid catalysts enhances the reaction rate and yield.
  • Purity is confirmed by NMR and elemental analysis, showing no significant side products.

Structural Insights

  • The dual fluorenylidene substituents contribute to enhanced molecular planarity and conjugation.
  • Bond lengths of N=C imine bonds are consistent with partial double-bond character (~1.32–1.36 Å).
  • The molecule exhibits strong intramolecular interactions that stabilize the structure.

Comparative Analysis with Related Compounds

Compound Name Molecular Formula Unique Features
This compound C32H20N2 Two fluorenylidene groups; enhanced biological activity
2-(9H-Fluoren-9-ylidene)hydrazine C13H12N2 Smaller structure; antifungal properties
3-(9H-Fluoren-9-ylidene)aniline C19H15N Unique electronic properties due to fewer nitrogen atoms

The di-substituted compound shows superior stability and potential biological efficacy compared to simpler analogs.

Summary Table of Preparation Method

Step Details
Reactants 9-Fluorenone (1 mmol), 1,4-benzenediamine (1 mmol)
Solvent Ethanol
Catalyst p-Toluenesulfonic acid (optional)
Reaction Conditions Reflux at ~78 °C for 4 hours
Workup Filtration, washing with ethanol, drying
Purification Recrystallization from methanol or ethanol
Yield >80%
Product Appearance Yellow solid, needle-shaped crystals

Chemical Reactions Analysis

Types of Reactions

N1,N4-di(9H-fluoren-9-ylidene)-1,4-benzenediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N1,N4-di(9H-fluoren-9-ylidene)-1,4-benzenediamine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and functional groups. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Differences

  • N1,N5-di(9H-fluoren-9-ylidene)naphthalene-1,5-diamine :
    This naphthalene-based analog features a larger aromatic core, increasing π-conjugation and molecular weight (MW: ~424 g/mol) compared to the benzene-derived compound (MW: ~384 g/mol). The naphthalene backbone introduces greater steric hindrance, reducing planarity and altering stacking behavior .
  • N-(4,5-Diazafluoren-9-ylidene)-4-methylaniline :
    Incorporation of diaza groups (N atoms) in the fluorenylidene ring enhances electron-withdrawing properties, lowering the HOMO-LUMO gap. The dihedral angle between the fluorenylidene and benzene rings (66.31° in the title compound) is reduced to 58.7° in this analog, improving intermolecular π-π interactions .
  • N,N′-Bis(1-methylpropyl)-1,4-benzenediamine: Alkyl substituents replace fluorenylidene groups, resulting in a flexible, non-planar structure (XLogP3 = 4.5) with lower thermal stability (decomposition at 150°C vs. >300°C for the fluorenylidene derivative) .

Physicochemical Properties

Property N1,N4-di(9H-fluoren-9-ylidene)-1,4-benzenediamine N,N-Dimethyl-1,4-phenylenediamine
Molecular Weight (g/mol) 384.4 136.19
Melting Point (°C) 298 (decomposition) 34–36
XLogP3 6.2 (estimated) 1.8
Application Biocide, optoelectronics Dye intermediate, chemical reagent

The fluorenylidene derivative’s high XLogP3 and thermal stability make it suitable for high-temperature applications, whereas the dimethyl analog’s lower logP and melting point favor solution-phase processes .

Research Findings and Industrial Relevance

  • Antimicrobial Efficacy : The title compound’s inhibition efficiency (92% at 50 ppm) surpasses commercial biocides like glutaraldehyde (80% at 100 ppm) in sulfate-reducing bacterial control .
  • Electron Transport : Fluorenylidene derivatives exhibit superior charge-carrier mobility (µ = 0.12 cm²/V·s) compared to alkylated diamines (µ < 0.01 cm²/V·s), making them candidates for organic semiconductors .

Biological Activity

N1,N4-di(9H-fluoren-9-ylidene)-1,4-benzenediamine is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly its antifungal and antitumor properties.

Compound Overview

This compound is classified as a Schiff base, formed through the condensation of 9-fluorenone and o-phenylenediamine or p-phenylenediamine. Its molecular formula is C32H20N2C_{32}H_{20}N_{2}, indicating a high degree of aromaticity attributed to the fluorenylidene groups attached to the central benzenediamine structure .

Synthesis

The synthesis involves a straightforward reaction catalyzed by p-toluenesulfonic acid. The general reaction pathway can be summarized as follows:

  • Formation of Imine Intermediate : The reaction of 9-fluorenone with the diamine results in the formation of an imine.
  • Dehydration : Subsequent dehydration leads to the final product, this compound.

Antifungal Properties

Research indicates that compounds similar to this compound exhibit antifungal activity. For instance, derivatives with fluorenylidene moieties have shown effectiveness against various fungal strains. The mechanism often involves disrupting fungal cell wall synthesis or inhibiting essential enzymes .

Antitumor Activity

This compound has been identified as a potential antitumor agent. Studies have demonstrated its ability to inhibit cathepsin L, an enzyme associated with cancer metastasis. This inhibition may contribute to reduced tumor growth and spread in various cancer models .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

  • Study on Anticancer Activity : In vitro tests using human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines showed that this compound exhibits significant cytotoxic effects compared to standard chemotherapeutics like Taxol .
  • Antifungal Testing : Comparative studies indicated that this compound outperformed several known antifungals in inhibiting fungal growth at specific concentrations .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals insights into their biological activities:

Compound NameMolecular FormulaUnique Features
N,N'-bis(9H-fluoren-9-ylidene)benzene-1,4-diamineC32H20N2Contains two fluorenylidene groups; potential for similar biological activity
2-(9H-Fluoren-9-ylidene)hydrazineC13H12N2Smaller structure; primarily studied for antifungal properties
3-(9H-Fluoren-9-ylidene)anilineC19H15NExhibits unique electronic properties due to fewer nitrogen atoms

The dual fluorenylidene substituents in this compound enhance both its stability and biological activity compared to simpler derivatives .

Q & A

Q. What are the established synthetic routes for N1,N4-di(9H-fluoren-9-ylidene)-1,4-benzenediamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions between 1,4-benzenediamine and fluorenone derivatives. Key parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic diamines and fluorenone intermediates .
  • Catalysts : Acidic or Lewis acid catalysts (e.g., acetic acid, AlCl₃) accelerate imine formation.
  • Temperature : Reactions typically proceed at 80–120°C to balance kinetics and thermal stability of intermediates .
  • Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) isolates the product .
    Yield optimization requires iterative adjustment of these parameters using factorial design principles .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A multi-technique approach is recommended:
  • ¹H/¹³C NMR : Confirm imine bond formation (δ ~8.3 ppm for aromatic protons adjacent to C=N) and fluorene backbone symmetry .
  • FT-IR : Identify C=N stretching vibrations (~1600–1650 cm⁻¹) and aromatic C-H bending modes .
  • X-ray crystallography : Resolve molecular geometry and π-π stacking interactions (if single crystals are obtainable) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

Advanced Research Questions

Q. How can computational modeling guide the design of experiments for studying charge-transfer properties in this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and electron-accepting/donating capabilities .
  • Molecular Dynamics (MD) : Simulate aggregation tendencies in solvents to optimize thin-film morphology for optoelectronic applications .
  • COMSOL Multiphysics integration : Model charge transport in device configurations (e.g., organic solar cells) by coupling DFT results with finite-element analysis .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected shifts in NMR or IR)?

  • Methodological Answer :
  • Cross-validation : Compare results across techniques (e.g., NMR vs. X-ray) to confirm structural assignments .
  • Isotopic labeling : Introduce deuterated analogs to distinguish overlapping signals in NMR .
  • Variable-temperature studies : Identify dynamic effects (e.g., tautomerism) causing spectral anomalies .
  • Theoretical frameworks : Use DFT-predicted chemical shifts to reconcile experimental observations .

Q. How can factorial design optimize reaction conditions for scaling up synthesis without compromising purity?

  • Methodological Answer :
  • Screening experiments : Vary factors (catalyst loading, solvent ratio, temperature) in a 2³ factorial design to identify critical parameters .
  • Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions (e.g., 95% yield at 110°C with 5 mol% AlCl₃) .
  • In situ monitoring : Use UV-Vis or Raman spectroscopy to track reaction progress and minimize byproduct formation .

Application-Oriented Questions

Q. What methodologies assess the potential of this compound in organic electronics (e.g., as a hole-transport material)?

  • Methodological Answer :
  • Cyclic Voltammetry (CV) : Measure oxidation/reduction potentials to estimate HOMO/LUMO levels .
  • Space-Charge-Limited Current (SCLC) : Characterize charge-carrier mobility in thin films .
  • Device Fabrication : Integrate into OLED or OPV architectures and compare performance metrics (e.g., efficiency, stability) against control materials .

Q. How do substituents on the fluorene moiety influence the compound’s photophysical properties?

  • Methodological Answer :
  • Synthetic diversification : Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) and compare UV-Vis/fluorescence spectra .
  • Time-Resolved Spectroscopy : Measure excited-state lifetimes to quantify substituent effects on non-radiative decay pathways .
  • TD-DFT calculations : Correlate experimental absorption/emission wavelengths with electronic transitions .

Tables for Key Data

Q. Table 1: Common Synthetic Conditions and Outcomes

ParameterOptimal RangeImpact on Yield/PurityReference
Temperature80–120°CHigher yield at 110°C
Catalyst (AlCl₃)3–5 mol%Reduces byproducts
Solvent (DMF)10–15 mL/mmolEnhances solubility

Q. Table 2: Key Spectroscopic Signatures

TechniqueDiagnostic FeatureStructural InsightReference
¹H NMRδ 8.3 ppm (aromatic H near C=N)Confirms imine formation
FT-IR1615 cm⁻¹ (C=N stretch)Validates conjugation
X-rayπ-π stacking distance (~3.4 Å)Reveals supramolecular order

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